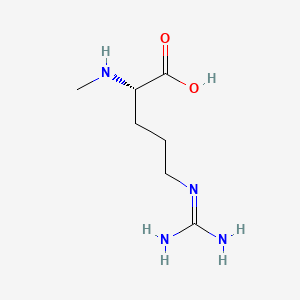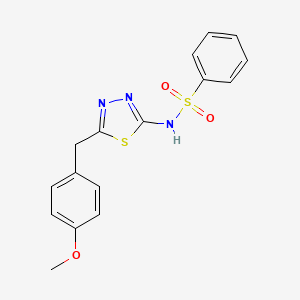
OU749
概要
説明
OU749 is a competitive inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme involved in the metabolism of glutathione. This compound has shown promise in the development of non-toxic, species-selective inhibitors of GGT, which is significant for therapeutic applications, particularly in cancer treatment .
科学的研究の応用
OU749 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of GGT and its effects on glutathione metabolism. In biology and medicine, this compound is explored for its potential therapeutic applications in treating diseases such as cancer, where GGT plays a role in drug resistance. Additionally, this compound’s species-selective inhibition properties make it a valuable compound for studying the differences in GGT activity across various organisms .
Safety and Hazards
作用機序
OU749 exerts its effects by binding to the acceptor binding site of human gamma-glutamyl transpeptidase. This binding inhibits the enzyme’s activity, thereby reducing the catabolism of glutathione. The phenylcarboxylate group of this compound forms a hydrogen bond with Lys562 in the enzyme, which is crucial for its inhibitory action. This mechanism is distinct from other GGT inhibitors, making this compound a promising candidate for further development as a therapeutic agent .
生化学分析
Biochemical Properties
OU749 plays a significant role in biochemical reactions, particularly in the inhibition of GGT. GGT is a key enzyme involved in glutathione metabolism, a critical physiological process that protects cells against oxidative stress . This compound interacts with GGT, inhibiting its activity and thereby influencing the metabolism of glutathione .
Cellular Effects
The effects of this compound on various types of cells primarily revolve around its inhibitory action on GGT. In 786-O cells, a human renal tumor cell line, this compound has been shown to be more than 150-fold less toxic than the GGT inhibitor acivicin . It inhibits GGT in a dose-dependent manner, thereby influencing cellular processes related to glutathione metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GGT. As a competitive inhibitor, this compound binds to the active site of GGT, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to changes in glutathione metabolism, which can have downstream effects on various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutathione, a critical antioxidant in cells. By inhibiting GGT, this compound disrupts the normal metabolism of glutathione, potentially leading to changes in cellular redox status .
Subcellular Localization
The subcellular localization of this compound is not well-documented in the literature. As a small molecule, this compound is likely able to diffuse across cellular membranes. Its primary target, GGT, is a membrane-bound enzyme, suggesting that this compound may localize to the cell membrane where GGT is found .
準備方法
Synthetic Routes and Reaction Conditions: OU749, chemically known as N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-benzenesulfonamide, can be synthesized through a multi-step processThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the product .
化学反応の分析
Types of Reactions: OU749 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and benzenesulfonamide moieties. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, which can be further analyzed for their biological activity .
類似化合物との比較
Similar Compounds:
- Acivicin
- Azaserine
- Compound 21 (a para-amine substituted analogue of OU749)
Uniqueness of this compound: this compound stands out due to its non-toxic and species-selective inhibition of GGT. Unlike other GGT inhibitors such as acivicin and azaserine, which are glutamine analogues and exhibit high toxicity, this compound is much less toxic and more selective for human GGT. This makes it a safer and more effective option for therapeutic applications .
特性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWBMZVLJCKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366842 | |
| Record name | OU749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
519170-13-9 | |
| Record name | OU749 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



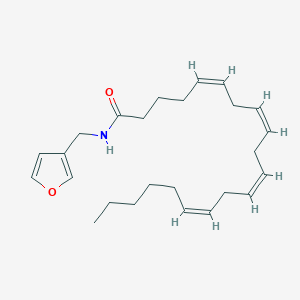
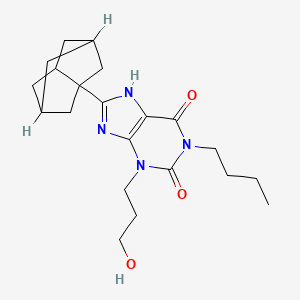
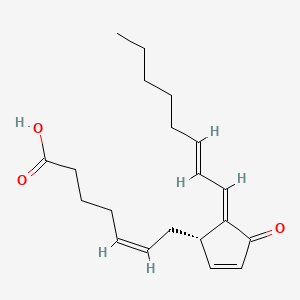
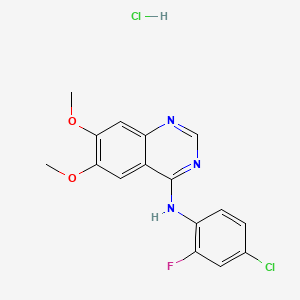
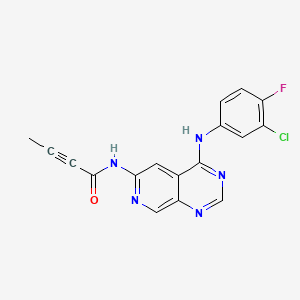
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
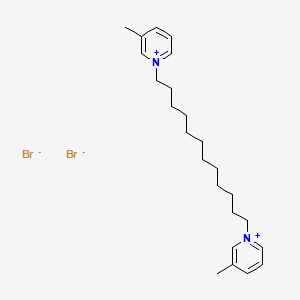
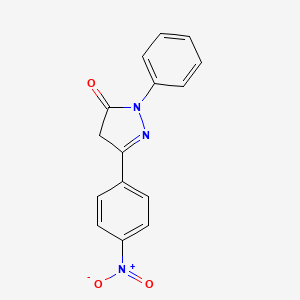
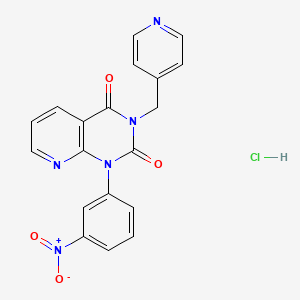
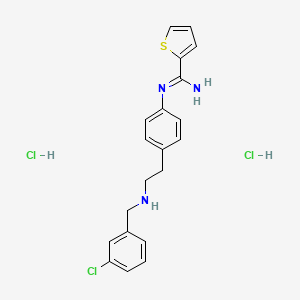
![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B1663708.png)
![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)
